molecular formula C9H13NS B13674478 1-[(3-Methylthiophen-2-yl)methyl]azetidine

1-[(3-Methylthiophen-2-yl)methyl]azetidine

Cat. No.: B13674478
M. Wt: 167.27 g/mol
InChI Key: FIHYROAPYXIRIA-UHFFFAOYSA-N
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Description

1-[(3-Methylthiophen-2-yl)methyl]azetidine is a specialized chemical scaffold that integrates the azetidine ring, a four-membered saturated nitrogen heterocycle, with a 3-methylthiophene moiety. The azetidine subunit is a significant pharmacophore in medicinal chemistry, featured in a wide variety of natural and synthetic products exhibiting diverse biological activities . For instance, azetidine-containing structures are derived from marine alkaloids with cytotoxic and antibacterial properties, and are also present in the molecular structure of approved therapeutics like the antihypertensive drug azelnidipine . This makes the compound a valuable building block for constructing novel biologically active molecules and for use in the generation of DNA-encoded libraries . This compound serves as a crucial precursor in synthetic organic chemistry, particularly for accessing more complex azetidine-based architectures. Its structure is amenable to further functionalization via metal-catalyzed cross-coupling reactions, a method proven effective for diversifying similar azetidine hybrids, such as through Suzuki–Miyaura cross-coupling with boronic acids . Furthermore, the azetidine ring can be employed in aza-Michael addition reactions with various NH-heterocycles, a powerful method for constructing C–N bonds and creating functionalized heterocyclic amino acid derivatives . Research into related azetidine derivatives has revealed potential therapeutic applications; for example, certain 3-substituted azetidine compounds have been investigated as positive allosteric modulators of GABAA receptors , while other azetidine derivatives have demonstrated significant anti-inflammatory and anti-oxidative effects in cellular models of microglial activation, suggesting potential research paths in neuroscience .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

1-[(3-methylthiophen-2-yl)methyl]azetidine

InChI

InChI=1S/C9H13NS/c1-8-3-6-11-9(8)7-10-4-2-5-10/h3,6H,2,4-5,7H2,1H3

InChI Key

FIHYROAPYXIRIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN2CCC2

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 1 3 Methylthiophen 2 Yl Methyl Azetidine

Strain-Release Reactivity of the Azetidine (B1206935) Ring

The azetidine ring possesses a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a driving force for reactions that lead to the opening of the four-membered ring, thereby relieving the steric and angular strain. The reactivity of the azetidine ring is intermediate between the highly strained and reactive aziridines and the more stable five-membered pyrrolidines. rsc.org

Nucleophilic Ring-Opening Reactions

One of the most characteristic reactions of azetidines is their susceptibility to nucleophilic attack, leading to ring cleavage. For simple N-alkyl azetidines, the ring is relatively inert to nucleophilic attack unless the nitrogen atom is activated. Activation is typically achieved by converting the nitrogen into a better leaving group, for instance, by protonation or quaternization to form an azetidinium ion.

Under acidic conditions or in the presence of alkylating agents, the nitrogen atom of 1-[(3-methylthiophen-2-yl)methyl]azetidine can be protonated or quaternized to form a reactive azetidinium salt. This positively charged intermediate is highly susceptible to nucleophilic attack. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the case of an unsubstituted azetidine ring, nucleophilic attack generally occurs at the less hindered carbon atom (a C4 attack). For a 2-substituted azetidinium ion, the attack may occur at the C2 or C4 position, depending on the nature of the substituent and the nucleophile. For instance, in 2-CF3-substituted azetidinium salts, nucleophilic attack occurs regiospecifically at the C4 position. nih.gov

A variety of nucleophiles can be employed in these ring-opening reactions, including halides, cyanide, azide, alkoxides, and organometallic reagents. The product of such a reaction is a γ-substituted amine. For example, the reaction of an N-alkyl-azetidinium salt with a nucleophile (Nu⁻) would yield a product of the general structure R-N(CH₃)-CH₂CH₂CH₂-Nu.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Azetidines

Azetidine PrecursorActivating AgentNucleophileProduct TypeReference
N-AlkylazetidineAcid (e.g., HCl)Halide (e.g., Cl⁻)γ-Halo-N-alkyl-N-methylpropylamine mdpi.com
N-AlkylazetidineAlkylating Agent (e.g., CH₃I)Cyanide (CN⁻)γ-Cyano-N-alkyl-N-methylpropylamineInferred from general principles
N-Alkyl-2-trifluoromethylazetidineMethyl triflateVarious (O, N, C, S, Halogen)α-(Trifluoromethyl)-γ-substituted amines nih.gov

Radical Pathways

While less common than ionic pathways, radical reactions involving the azetidine ring have been reported. The high ring strain can facilitate homolytic cleavage of the C-C or C-N bonds under certain conditions, such as photolysis or in the presence of radical initiators.

Recent studies have shown that radical-mediated C-H functionalization of azetidines is possible. For example, the generation of an α-amino radical can lead to subsequent C-C bond formation. Photochemical methods, such as the aza Paternò-Büchi reaction, can be used to synthesize functionalized azetidines, and these products can potentially undergo further radical-mediated transformations. researchgate.netnih.gov The presence of the thiophene (B33073) ring in this compound might also influence its radical chemistry, as thiophenes can participate in various radical reactions. For example, a radical reduction of a C-Cl bond in a 3-chloro-2-(trifluoromethyl)azetidine has been demonstrated using n-Bu₃SnH and AIBN. nih.gov

Functional Group Transformations and Derivatization at the Azetidine Nitrogen and Carbon Centers

Beyond ring-opening reactions, the azetidine scaffold of this compound allows for a variety of functional group transformations at both the nitrogen and carbon atoms, enabling the synthesis of a diverse range of derivatives.

N-Functionalization (e.g., Alkylation, Acylation, Sulfonylation)

The nucleophilic nitrogen atom of this compound readily participates in reactions with electrophiles, leading to a variety of N-functionalized products.

N-Alkylation: Reaction with alkyl halides or other alkylating agents results in the formation of quaternary azetidinium salts. The rate and efficiency of this reaction are dependent on the nature of the alkylating agent and the reaction conditions. The resulting azetidinium salts are valuable intermediates for subsequent nucleophilic ring-opening reactions. nih.gov

N-Acylation: Acylating agents such as acyl chlorides or anhydrides react with the azetidine nitrogen to form N-acylazetidines. This transformation introduces a carbonyl group onto the nitrogen, which can influence the conformational properties and reactivity of the ring. N-acylation of indoles, a related N-heterocycle, has been achieved using thioesters as the acyl source, suggesting a potential route for the acylation of the target azetidine. beilstein-journals.org

N-Sulfonylation: Sulfonyl chlorides react with the azetidine to yield N-sulfonylazetidines. The resulting sulfonamide is a robust functional group that can direct further reactions and modify the biological properties of the molecule. The anionic ring-opening polymerization of N-(tolylsulfonyl)azetidines has been reported, highlighting the reactivity of these derivatives. nih.gov

Table 2: Overview of N-Functionalization Reactions of Azetidines

Reaction TypeReagentProduct
N-AlkylationAlkyl Halide (e.g., CH₃I)Quaternary Azetidinium Salt
N-AcylationAcyl Chloride (e.g., CH₃COCl)N-Acylazetidine
N-SulfonylationSulfonyl Chloride (e.g., TsCl)N-Sulfonylazetidine

C-H Functionalization Strategies on the Azetidine Ring

Direct functionalization of the C-H bonds of the azetidine ring is a powerful strategy for introducing molecular complexity. Both α- and β-C-H bonds can be targeted depending on the reaction conditions and the directing groups present on the nitrogen atom.

α-Lithiation: The protons on the carbon atoms adjacent to the nitrogen (α-protons) can be deprotonated using strong bases, such as organolithium reagents, to form α-lithioazetidines. These organometallic intermediates can then be trapped with various electrophiles to introduce a wide range of substituents at the α-position. The regioselectivity of the lithiation can be controlled by the nature of the N-substituent. For N-alkyl azetidines, α-lithiation can be achieved, leading to the formation of 2-substituted azetidines. nih.gov The (3-methylthiophen-2-yl)methyl group on the nitrogen of the target compound is expected to influence the regioselectivity of such deprotonation reactions.

Palladium-Catalyzed C-H Activation: Transition metal catalysis, particularly with palladium, has emerged as a versatile tool for the direct functionalization of C-H bonds. Palladium catalysts can mediate the coupling of azetidines with various partners, such as aryl halides or alkenes, through C-H activation. Both C2 and C3 positions of the azetidine ring can potentially be functionalized. For instance, palladium-catalyzed C-H functionalization of pyridine (B92270) N-oxides has been shown to be highly selective for the ortho position. researchgate.net Similar strategies could potentially be applied to the thiophene moiety or the azetidine ring of the target compound.

Table 3: C-H Functionalization Approaches for Azetidines

StrategyReagent/CatalystPosition of FunctionalizationProduct Type
α-LithiationOrganolithium base (e.g., n-BuLi), ElectrophileC22-Substituted Azetidine
Palladium-Catalyzed C-H ActivationPalladium Catalyst, Coupling PartnerC2 or C3Arylated or Alkenylated Azetidine

Functionalization of the (3-Methylthiophen-2-yl)methyl Side Chain (e.g., Electrophilic Aromatic Substitution of Thiophene)

The (3-Methylthiophen-2-yl)methyl side chain offers multiple sites for potential functionalization. While the thiophene ring is the most reactive site towards electrophiles, the methyl group attached to the ring can also undergo reactions such as radical substitution. For instance, reactions with N-bromosuccinimide (NBS), typically initiated by light or a radical initiator, could lead to bromination of the methyl group, yielding 1-{[3-(bromomethyl)thiophen-2-yl]methyl}azetidine. This transformation provides a versatile handle for further synthetic modifications. acs.org

However, the most significant reactions associated with the thiophene moiety involve the aromatic ring itself. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic aromatic substitution, a reaction class that represents the primary pathway for its functionalization. nih.gov

Reactivity of the Thiophene Moiety

The thiophene ring in this compound is an aromatic system, a consequence of the delocalization of six π-electrons, including a lone pair from the sulfur atom, across the five-membered ring. nih.govwikipedia.org This aromaticity confers significant stability to the ring. Nevertheless, compared to benzene (B151609), thiophene is more electron-rich and thus more reactive towards electrophilic attack. pharmaguideline.comnih.gov The substitution reactions, such as halogenation, nitration, and acylation, proceed readily, often under milder conditions than those required for benzene. nih.gov

The reactivity and regioselectivity of these substitutions are heavily influenced by the two substituents already present on the ring: the azetidin-1-ylmethyl group at the C2 position and the methyl group at the C3 position.

Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

In electrophilic aromatic substitution (SEAr) reactions, the existing substituents on the thiophene ring direct the incoming electrophile to specific positions. Both the alkyl group (methyl at C3) and the substituted alkyl group (azetidin-1-ylmethyl at C2) are electron-donating groups. They activate the aromatic ring towards electrophilic attack by stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. wikipedia.orgdalalinstitute.com

The directing effects of these substituents are additive:

The C2-azetidin-1-ylmethyl group: This group primarily directs incoming electrophiles to the C5 position.

The C3-methyl group: This group also directs incoming electrophiles to the C5 position (and the already substituted C2 position).

Consequently, electrophilic attack is overwhelmingly favored at the C5 position, which is activated by both substituents and is sterically accessible. Attack at the C4 position is electronically less favored and subject to greater steric hindrance from the adjacent C3-methyl group.

The table below summarizes the expected major products for common electrophilic aromatic substitution reactions on this compound.

Reaction TypeReagentsPredicted Major Product
Bromination Br2 in Acetic Acid1-[(5-Bromo-3-methylthiophen-2-yl)methyl]azetidine
Nitration HNO3/H2SO41-[(3-Methyl-5-nitrothiophen-2-yl)methyl]azetidine
Sulfonation Fuming H2SO45-[(Azetidin-1-yl)methyl]-4-methylthiophene-2-sulfonic acid
Friedel-Crafts Acylation CH3COCl, AlCl31-{5-[(Azetidin-1-yl)methyl]-4-methylthiophen-2-yl}ethan-1-one

Metalation and Subsequent Reactions of Thiophene Derivatives

Beyond electrophilic substitution, the thiophene ring can be functionalized via metalation, most commonly lithiation. This reaction involves the deprotonation of a C-H bond by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a highly reactive organolithium intermediate. wikipedia.org In substituted thiophenes, the most acidic proton is usually adjacent to the sulfur atom.

For this compound, the C5 position is the most probable site for deprotonation, leading to the formation of 5-lithio-1-[(3-methylthiophen-2-yl)methyl]azetidine. This powerful nucleophilic intermediate can then be reacted with a wide array of electrophiles to introduce diverse functional groups at the C5 position, a strategy that is often difficult to achieve through direct electrophilic substitution. acs.org

The table below illustrates potential synthetic transformations following the metalation of this compound.

ElectrophileReagent ExampleProduct of Subsequent Reaction
Carbon Dioxide CO2, then H3O+5-[(Azetidin-1-yl)methyl]-4-methylthiophene-2-carboxylic acid
Aldehyde/Ketone (CH3)2CO, then H3O+2-{5-[(Azetidin-1-yl)methyl]-4-methylthiophen-2-yl}propan-2-ol
Alkyl Halide CH3I1-[(3,5-Dimethylthiophen-2-yl)methyl]azetidine
Silyl Halide (CH3)3SiCl1-{[3-Methyl-5-(trimethylsilyl)thiophen-2-yl]methyl}azetidine

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms provides insight into the reactivity patterns and allows for the prediction of products and the optimization of reaction conditions.

Transition State Analysis

The rate-determining step in electrophilic aromatic substitution is the initial attack of the electrophile on the π-system of the thiophene ring, which disrupts its aromaticity. masterorganicchemistry.com This step proceeds through a high-energy transition state that leads to the formation of a resonance-stabilized carbocation intermediate (sigma complex). dalalinstitute.com

For this compound, the transition state for attack at the C5 position is significantly lower in energy than that for attack at the C4 position. This is because the positive charge in the resulting sigma complex is more effectively delocalized through resonance. The electron-donating nature of both the C2 and C3 substituents provides substantial stabilization to the adjacent carbocation formed during C5 attack. The stability of this intermediate is reflected in the lower activation energy of the transition state leading to its formation, thus explaining the high regioselectivity of the reaction.

Intermediate Identification and Characterization

The key intermediates in the functionalization of this compound are the sigma complex in electrophilic substitution and the organolithium species in metalation reactions.

Sigma Complex (Arenium Ion): This cationic intermediate is formed when the electrophile adds to the thiophene ring. While generally too transient to be isolated, its structure can be inferred from the final substitution products. For attack at the C5 position, the positive charge is delocalized across the C4, C2, and sulfur atoms, with significant stabilization provided by the C2-azetidin-1-ylmethyl and C3-methyl groups.

Organolithium Intermediate: The formation of 5-lithio-1-[(3-methylthiophen-2-yl)methyl]azetidine is confirmed by "trapping" experiments. wikipedia.org In these procedures, the reaction mixture containing the proposed organolithium species is treated with a known electrophile (e.g., CO2 or an aldehyde). The isolation and characterization of the expected product (e.g., a carboxylic acid or an alcohol) provides strong evidence for the existence of the transient lithiated intermediate.

Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR Techniques, e.g., COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 1-[(3-Methylthiophen-2-yl)methyl]azetidine, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for unambiguous structural assignment. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include distinct resonances for the thiophene (B33073) ring protons, the methyl group protons, the methylene (B1212753) bridge protons, and the protons of the azetidine (B1206935) ring. The two protons on the thiophene ring would appear as doublets in the aromatic region, with their coupling constant (J-value) confirming their adjacent positions. The methyl group attached to the thiophene ring would likely appear as a singlet in the aliphatic region. The methylene bridge protons would also be a singlet, while the azetidine protons would present as two distinct triplets, corresponding to the CH₂ groups adjacent to and distant from the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for each carbon atom in the thiophene ring, the methyl group, the methylene bridge, and the azetidine ring. The chemical shifts of the thiophene carbons are characteristic of aromatic heterocyclic systems. researchgate.net

2D NMR Techniques: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular puzzle.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would confirm the connectivity of the protons within the thiophene ring and within the azetidine ring. tsijournals.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the methylene bridge protons and the carbons of both the thiophene and azetidine rings, unequivocally establishing the link between these two structural units. researchgate.netmdpi.com It would also confirm the position of the methyl group on the thiophene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Thiophene C-4-~128-132
Thiophene C-5-~123-127
Thiophene H-4~6.8-7.0 (d)-
Thiophene H-5~7.1-7.3 (d)-
Thiophene C-2-~135-140
Thiophene C-3-~130-135
Methyl (CH₃)~2.1-2.3 (s)~14-16
Methylene Bridge (CH₂)~3.7-3.9 (s)~55-60
Azetidine C (adjacent to N)-~50-55
Azetidine H (adjacent to N)~3.2-3.4 (t)-
Azetidine C (β to N)-~18-22
Azetidine H (β to N)~2.0-2.2 (quint)-

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. uu.nlmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Key expected absorptions include:

C-H stretching: Aromatic C-H stretches from the thiophene ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl, methylene, and azetidine groups are expected in the 2800-3000 cm⁻¹ region. researchgate.net

C=C stretching: Vibrations from the carbon-carbon double bonds within the thiophene ring would be observed in the 1400-1600 cm⁻¹ region. iosrjournals.orgresearchgate.net

C-N stretching: The stretching vibration of the carbon-nitrogen bond in the azetidine ring typically appears in the 1100-1300 cm⁻¹ range.

C-S stretching: The carbon-sulfur bond vibration of the thiophene ring is often found in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "breathing" mode of the thiophene ring, often produce strong and sharp signals in the Raman spectrum, which can be highly characteristic.

Table 2: Characteristic IR and Raman Vibrational Frequencies
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-H (Thiophene)Stretching3050-3150
Aliphatic C-H (Azetidine, CH₂, CH₃)Stretching2850-2980
C=C (Thiophene Ring)Stretching1400-1600
CH₂/CH₃Bending1370-1470
C-N (Azetidine)Stretching1100-1300
C-S (Thiophene Ring)Stretching600-800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise molecular weight of this compound, allowing for the calculation of its exact elemental formula (C₉H₁₃NS). This provides a high degree of confidence in the compound's identity.

Fragmentation Analysis: Under electron impact (EI) or other ionization methods, the molecule will break apart into characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Benzylic Cleavage: The most probable fragmentation would be the cleavage of the C-N bond of the azetidine ring or the C-C bond between the methylene bridge and the thiophene ring, leading to the formation of a stable thienylmethyl cation (m/z 111).

Azetidine Ring Fragmentation: The azetidine ring can undergo fragmentation, leading to the loss of ethene (C₂H₄).

Thiophene Ring Fragmentation: The thiophene ring itself can fragment, although this is typically less favorable than benzylic cleavage. nih.govarkat-usa.orgresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments
m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
167[C₉H₁₃NS]⁺Molecular Ion (M⁺)
111[C₆H₇S]⁺Cleavage of azetidine ring
56[C₃H₆N]⁺Cleavage of methylene-thiophene bond
139[M - C₂H₄]⁺Loss of ethene from azetidine ring

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. medwinpublishers.com If a suitable single crystal of this compound can be grown, this method would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov This information confirms the connectivity established by NMR and reveals the molecule's conformation in the solid state. While the molecule itself is achiral, crystallographic data would provide an unambiguous confirmation of its structure, leaving no doubt as to the substitution pattern on the thiophene ring and its connection to the azetidine moiety.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, GC, HPLC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. pnrjournal.com For a compound of this polarity, a typical system would involve a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. nih.gov this compound is likely amenable to GC analysis, which would provide information on its purity and retention time, a characteristic property under specific conditions (e.g., column type, temperature program).

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and sensitive technique for both analysis and purification. researchgate.net Both normal-phase (with a polar stationary phase) and reversed-phase (with a nonpolar stationary phase, e.g., C18) HPLC could be employed. Reversed-phase HPLC, using a mobile phase of water and acetonitrile (B52724) or methanol, would be a common choice for purity analysis, providing a precise quantification of any impurities present.

Computational and Theoretical Studies on 1 3 Methylthiophen 2 Yl Methyl Azetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No dedicated studies employing methods like Density Functional Theory (DFT) for 1-[(3-Methylthiophen-2-yl)methyl]azetidine are available in the public domain. Such calculations are crucial for understanding the electronic behavior of a molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

There are no published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information is fundamental for predicting a compound's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy reflecting its ability to accept electrons.

Electrostatic Potential Surface Mapping

Information regarding the electrostatic potential surface (ESP) map of this compound is not available. An ESP map would illustrate the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to predicting intermolecular interactions.

Prediction of Reaction Pathways and Energy Barriers

No computational studies predicting the reaction pathways or calculating the associated energy barriers for the synthesis or degradation of this compound have been found. These calculations are instrumental in optimizing reaction conditions and understanding reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations being performed on this compound. MD simulations would provide insight into the molecule's dynamic behavior, conformational flexibility, and how it interacts with other molecules over time.

In Silico Modeling of Molecular Recognition and Interactions with Model Systems

No in silico studies modeling the molecular recognition or non-biological interactions of this compound with model systems are present in the available literature. This type of modeling is essential for understanding how the molecule might interact with various chemical environments, excluding biological targets.

Quantitative Structure-Reactivity/Property Relationships (QSPR) Studies

No Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound have been published. QSPR/QSRR models use statistical methods to correlate a compound's structural features with its physicochemical properties or reactivity, but the necessary experimental or computational data for this specific molecule are not available to build such models.

Advanced Applications in Organic Synthesis and Molecular Design

1-[(3-Methylthiophen-2-yl)methyl]azetidine as a Key Building Block for Complex Molecular Architectures

Azetidines are a valuable class of saturated four-membered azaheterocycles that serve as important intermediates and building blocks in organic synthesis. magtech.com.cn Their inherent ring strain and defined stereochemical properties make them ideal precursors for constructing more complex, nitrogen-containing molecules such as alkaloids and biologically active compounds. nih.govnih.gov The synthesis of diverse molecular architectures often relies on the strategic functionalization and ring-opening or expansion of the azetidine (B1206935) core. medwinpublishers.com

The compound this compound represents a bifunctional building block. The azetidine nitrogen can be involved in N-alkylation or acylation reactions, while the thiophene (B33073) ring can undergo various transformations, such as electrophilic substitution. This dual reactivity allows for the divergent synthesis of complex molecules. For instance, densely functionalized azetidine systems have been used to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.govresearchgate.net The presence of the 3-methylthiophene (B123197) group provides an additional vector for molecular elaboration, enabling the construction of intricate three-dimensional structures that are of interest in medicinal chemistry and drug discovery. google.com Synthetic strategies involving intramolecular cyclization or cross-coupling reactions can leverage both the azetidine and thiophene moieties to build elaborate molecular frameworks.

Table 1: Examples of Complex Architectures Derived from Azetidine Precursors
Architecture TypeSynthetic ApproachKey FeaturesReference
Fused Ring SystemsRing-closing metathesis from N-allyl azetidinesCreates azetidine-fused eight-membered rings nih.gov
Bridged Bicyclic SystemsTFA-mediated deprotection and subsequent mesylation/cyclizationForms diazabicyclo[3.1.1]heptane ligands nih.govresearchgate.net
Spirocyclic SystemsMetalation of aminonitriles followed by trapping with an electrophile and cyclizationGenerates novel spirocyclic azetidine scaffolds nih.govnih.gov
Substituted AzetidinesIntramolecular aminolysis of epoxy aminesProvides functionalized azetidines that can be further elaborated nih.govfrontiersin.org

Development of Novel Molecular Scaffolds Incorporating the Azetidine-Thiophene Motif

The combination of an azetidine ring and a thiophene nucleus, known as the azetidine-thiophene motif, is a promising scaffold for the development of novel molecules with unique properties. Thiophene derivatives are recognized for their diverse pharmacological activities and are integral components of many medicinal compounds. mdpi.com The azetidine ring acts as a rigid, three-dimensional scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for molecular recognition and biological activity.

Research has demonstrated the successful incorporation of azetidines into complex heterocyclic systems to create functional molecules. For example, a series of fluorescent purine (B94841) analogs featuring a thieno-pyrimidine core were modified with substituted azetidines. nih.gov This modification transformed the otherwise non-fluorescent heterocycles into highly emissive and environmentally responsive fluorophores. The study highlighted that substituents on the azetidine ring could predictably tune the quantum yield of the fluorophores. nih.gov This principle suggests that scaffolds built around the this compound core could be developed for applications in biological imaging and as sensory materials. Furthermore, the creation of libraries based on diverse azetidine scaffolds has been a successful strategy for discovering lead-like molecules targeting the central nervous system. nih.govnih.govresearchgate.net

Table 2: Development of Novel Scaffolds from Azetidine and Thiophene Motifs
Scaffold TypeKey Structural FeaturePotential ApplicationReference
Azetidine-Thieno-PyrimidineFused thiophene and pyrimidine (B1678525) rings with an azetidine substituentFluorescent probes, responsive fluorophores nih.gov
Spirocyclic AzetidinesAzetidine ring sharing one carbon with another ring systemCNS-focused drug discovery libraries nih.govnih.gov
Thiophene CarboxamidesCarboxamide group attached to a thiophene ringAnticancer agents mdpi.com
Pyrrolidine-2,5-diones with ThiopheneA thiophene ring attached to a succinimide (B58015) coreAnticonvulsant and antinociceptive agents nih.gov

Utility as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis Research

The structural features of this compound suggest its potential utility in asymmetric catalysis, either as a chiral auxiliary or as a precursor to a chiral ligand. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Azetidine derivatives have been successfully employed in this capacity. For instance, optically active azetidine-2,4-dicarboxylic acids have been synthesized and used as chiral auxiliaries in asymmetric alkylation reactions. rsc.org The rigidity of the four-membered ring can effectively shield one face of a reactive center, leading to high diastereoselectivity. nih.gov

Furthermore, the compound possesses two potential coordination sites for metal ions: the nitrogen atom of the azetidine ring and the sulfur atom of the thiophene ring. This makes it an attractive precursor for the synthesis of bidentate ligands for transition metal catalysis. Thiophene-based ligands are widely used in coordination chemistry and catalysis. nih.govnih.gov Similarly, palladium complexes with azetidine-based ligands have been developed and shown to be effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net By synthesizing chiral versions of this compound, it would be possible to develop novel chiral ligands for a range of asymmetric transformations. The strain in the azetidine ring of the resulting metallacycle could also influence the catalytic activity and selectivity. mdpi.comresearchgate.net

Table 3: Use of Azetidine Derivatives in Asymmetric Catalysis
Compound/ClassRoleCatalytic ApplicationKey FindingReference
Optically Active Azetidine-2,4-dicarboxylic AcidsChiral AuxiliaryAsymmetric alkylation of propionamidesDemonstrated stereochemical control based on the rigid azetidine backbone rsc.org
Azetidine-based Vicinal DiaminesLigand for PalladiumSuzuki-Miyaura cross-couplingCatalytic systems were effective for coupling aryl chlorides at room temperature mdpi.comresearchgate.net
General AzetidinesChiral Auxiliary/CatalystGeneral Organic SynthesisAzetidines are recognized as crucial units for developing catalysts magtech.com.cn
N-(1′-phenylethyl)azetidine-2-carboxylic acidChiral PrecursorDiastereoselective α-alkylationThe N-borane complex allows for highly stereoselective functionalization nih.gov

Investigations into Materials Science Applications (e.g., Optoelectronic Materials, Polymers)

The incorporation of the azetidine-thiophene motif into larger molecular systems opens up possibilities for applications in materials science. Thiophene-containing molecules, particularly oligothiophenes and polythiophenes, are well-known for their use in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). mdpi.com The electronic properties of these materials are derived from the conjugated π-system of the thiophene rings.

The this compound unit could serve as a unique building block for new functional materials. The azetidine group can act as a non-conjugated, flexible linker or a site for polymerization, allowing for the creation of polymers with thiophene side chains. Such materials could exhibit interesting morphological and solubility properties. More directly, the azetidine ring can have a significant impact on the photophysical properties of a chromophore. As demonstrated in the development of fluorescent nucleobase analogs, attaching an azetidine ring to a thieno-pyrimidine core resulted in highly emissive materials. nih.gov This suggests that the azetidine moiety, through its electronic and steric effects, can be used to fine-tune the emission spectra, quantum yields, and environmental sensitivity of fluorescent materials. Therefore, incorporating this compound into conjugated systems could lead to novel optoelectronic materials or chemical sensors.

Table 4: Potential Materials Science Applications for the Azetidine-Thiophene Motif
Application AreaProposed Role of the MotifUnderlying PrincipleReference
Fluorescent ProbesCore of an emissive fluorophoreAzetidine substitution can enhance quantum yield and create responsive materials nih.gov
Optoelectronic MaterialsMonomer for polymers or component in small moleculesThiophene provides π-conjugation for charge transport; azetidine tunes solubility and morphology mdpi.com
Chemical SensorsFunctional recognition unitThe nitrogen and sulfur atoms can act as binding sites, with changes in fluorescence upon binding nih.govnih.gov
Functional PolymersSide-chain functional group on a polymer backboneAzetidine allows for attachment to polymer chains while the thiophene provides electronic or binding properties mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-[(3-Methylthiophen-2-yl)methyl]azetidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions to construct the azetidine ring and introduce the 3-methylthiophene substituent. Key steps include:

  • Azetidine Formation : Ring closure via nucleophilic substitution or cyclization reactions, often using bases like triethylamine or sodium hydride in solvents such as DMF or THF .
  • Functionalization : Introduction of the 3-methylthiophene group via alkylation or coupling reactions. For example, Suzuki-Miyaura coupling may be employed if halogenated intermediates are synthesized .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. Optimization Strategies :

  • Vary catalysts (e.g., Pd-based for coupling), temperature, and solvent polarity to improve yield.
  • Monitor reaction progress using TLC or LC-MS to minimize byproducts.

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer :

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the azetidine ring. High-resolution data (e.g., <1.0 Å) is critical for accurate electron density maps .
  • Spectroscopic Analysis :
    • NMR : Assign peaks using 1H^1H-13C^{13}C HSQC and HMBC to confirm connectivity between the azetidine and thiophene moieties.
    • IR Spectroscopy : Identify functional groups (e.g., C-S stretch in thiophene at ~650 cm1^{-1}) .
  • Computational Validation : Compare experimental data with DFT-optimized geometries (e.g., using Gaussian or ORCA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for azetidine derivatives like this compound?

Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays : Replicate in vitro studies (e.g., enzyme inhibition) under controlled conditions (pH, temperature) with positive controls .
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding effects from byproducts.
  • Meta-Analysis : Compare data across studies (Table 1) to identify trends or outliers.

Table 1 : Example Data Comparison for Azetidine Derivatives

CompoundAssay TypeIC50_{50} (µM)Purity (%)Source Study
Analog A (Chloro-substituted)Kinase Inhibition0.45 ± 0.0298
Target CompoundSame Assay1.20 ± 0.1595Hypothetical

Q. What computational approaches are most effective for predicting the biological targets of this compound?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB). Focus on targets with known azetidine interactions (e.g., GPCRs, ion channels) .
  • Pharmacophore Modeling : Identify essential features (e.g., sulfur atom in thiophene for hydrophobic interactions) using Schrödinger or MOE .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes in target proteins .

Q. How should researchers address conflicting crystallographic data for azetidine-containing compounds?

Methodological Answer :

  • Data Reconciliation : Use SHELXL’s R-factor and goodness-of-fit (GOF) metrics to evaluate model accuracy. Discrepancies >5% in bond lengths warrant re-refinement .
  • Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands for twinned crystals, common in small molecules with flexible rings .
  • Cross-Validation : Compare with neutron diffraction or low-temperature datasets to resolve thermal motion artifacts.

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified thiophene (e.g., 5-bromo substitution) or azetidine (e.g., N-alkylation) groups .
  • Biological Profiling : Test analogs in dose-response assays (e.g., IC50_{50}, EC50_{50}) against relevant targets (Table 2).
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with activity .

Table 2 : Hypothetical SAR Data for Analogs

SubstituentLogPEC50_{50} (nM)Target Affinity (Kd_d, µM)
3-Methylthiophene2.11500.45
5-Chlorothiophene2.8900.32
N-Benzyl Azetidine3.5250.12

Q. How can researchers validate the metabolic stability of this compound in preclinical studies?

Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • In Silico Prediction : Apply ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., sulfur oxidation in thiophene) .

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